molecular formula C21H17FN2O4 B2802493 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946354-42-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2802493
CAS RN: 946354-42-3
M. Wt: 380.375
InChI Key: AIJXBWBUAHJXBG-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H17FN2O4 and its molecular weight is 380.375. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Metabolism and Disposition in Drug Discovery

The compound has been utilized in drug discovery programs, particularly in the study of metabolism and disposition of human immunodeficiency virus (HIV) integrase inhibitors. 19F-Nuclear magnetic resonance (NMR) spectroscopy was used to support the candidate selection for further development, revealing insights into the metabolic fate and excretion balance of related compounds in rats and dogs (Monteagudo et al., 2007).

2. Structural Analysis and Biological Activity

The structure of similar compounds, recognized as HIV integrase inhibitors, has been analyzed to understand the molecular geometry and intramolecular interactions. These studies provide a foundation for understanding the biological activity and potential therapeutic applications of these compounds (Yamuna et al., 2013).

3. Role in Feeding Behavior and Stress Response

Research has also explored the role of compounds structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in modulating feeding behavior and stress response. The effects of various antagonists on compulsive food consumption in a binge eating model in rats were evaluated, indicating the potential of these compounds in treating eating disorders with a compulsive component (Piccoli et al., 2012).

4. Potent Inhibition of Met Kinase Superfamily

The compound is part of a series of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified as potent and selective Met kinase inhibitors. These inhibitors have shown promising results in preclinical models and have been advanced to clinical trials due to their in vivo efficacy and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

5. Industrial Applications in Enantiospecific Synthesis

The compound has been studied for its utility in the enantiospecific synthesis of therapeutic agents. The discovery of specific enzymatic activity in certain bacteria that can efficiently produce enantiomerically pure forms of related compounds indicates its potential application in the pharmaceutical industry for the synthesis of drugs such as (S)-doxazosin mesylate and others (Mishra et al., 2016).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4/c22-15-5-3-14(4-6-15)13-24-9-1-2-17(21(24)26)20(25)23-16-7-8-18-19(12-16)28-11-10-27-18/h1-9,12H,10-11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJXBWBUAHJXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

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